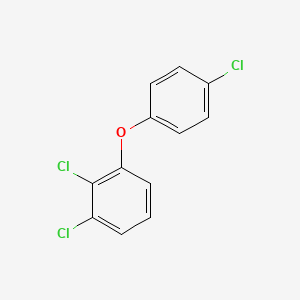

2,3,4'-Trichlorodiphenyl ether

Description

PCDEs are persistent environmental pollutants structurally analogous to polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). While 2,3,4′-Trichlorodiphenyl ether is less studied than its isomers, it is identified in analytical standards for environmental monitoring (e.g., EPA Method 8111) .

Properties

CAS No. |

157683-71-1 |

|---|---|

Molecular Formula |

C12H7Cl3O |

Molecular Weight |

273.5 g/mol |

IUPAC Name |

1,2-dichloro-3-(4-chlorophenoxy)benzene |

InChI |

InChI=1S/C12H7Cl3O/c13-8-4-6-9(7-5-8)16-11-3-1-2-10(14)12(11)15/h1-7H |

InChI Key |

KOTNFWJIMRGVBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing ethers, including 2,3,4’-Trichlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods

Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .

Chemical Reactions Analysis

Types of Reactions

2,3,4’-Trichlorodiphenyl ether undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenols, while reduction can produce alcohols .

Scientific Research Applications

2,3,4’-Trichlorodiphenyl ether has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying the behavior of PCDEs.

Biology: It is used in studies on the environmental impact and toxicity of PCDEs.

Medicine: It is investigated for its potential effects on human health, including its role as an endocrine disruptor.

Industry: It is used in the production of flame retardants and other industrial chemicals

Mechanism of Action

The mechanism by which 2,3,4’-Trichlorodiphenyl ether exerts its effects involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). This interaction can lead to the activation of various signaling pathways, resulting in toxic effects .

Comparison with Similar Compounds

Structural Isomers of Trichlorodiphenyl Ethers

Trichlorodiphenyl ethers differ in chlorine substitution patterns, influencing their physicochemical properties and environmental behavior. Key isomers include:

Notes:

- PCDE-28 is the most well-characterized isomer, with a melting point of 61°C .

- PCDE-29 exists as an oil at room temperature, indicating lower crystallinity .

- Substitution at meta (3,3′) or para (4,4′) positions (e.g., PCDE-35, PCDE-37) may alter environmental persistence due to steric and electronic effects .

Physicochemical Properties

Henry’s Law Constants

Henry’s Law constants (Hcp) for volatilization from water vary with substitution:

- PCDE-35 (3,3′,4) : Hcp = 2.2 × 10⁻¹

- PCDE-37 (3,4,4′) : Hcp = 1.6 × 10⁻¹

- 2,3,4′-Trichlorodiphenyl ether: No data available, but meta-substitution likely reduces volatility compared to para-substituted isomers.

LogP (Octanol-Water Partition Coefficient)

- 2,3,4′-Trichlorodiphenyl ether : LogP likely similar (≈5.4), but positional effects may slightly alter solubility.

Environmental Fate and Degradation

- Synthesis Pathways: 2,3,4′-Trichlorodiphenyl ether forms during noncatalytic chlorination of 3-chlorodiphenyl ether, though analytical standards for confirmation were historically lacking . Other isomers (e.g., PCDE-28) are byproducts of industrial chlorination processes or degradation of higher chlorinated ethers .

- Biodegradation: White-rot fungi (e.g., Trametes versicolor) degrade trichlorodiphenyl ethers into glycosylated metabolites, but pathways vary by substitution .

Analytical Detection

- EPA Method 8111 : 2,3,4′-Trichlorodiphenyl ether is listed as an internal standard for haloether analysis, confirming its relevance in regulatory monitoring .

- GC-MS/NMR : Used to distinguish isomers via retention times and spectral patterns (e.g., PCDE-28 vs. PCDE-29) .

Toxicity and Environmental Impact

- Limited data exist for 2,3,4′-Trichlorodiphenyl ether, but structurally similar compounds (e.g., triclosan) disrupt endocrine systems and accumulate in aquatic organisms .

- PCDE-28 and PCDE-29 are prioritized in toxicity studies due to their prevalence in environmental samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.